molecular formula C22H26N8O4 B12595553 N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide CAS No. 647865-19-8

N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide

Cat. No.: B12595553
CAS No.: 647865-19-8
M. Wt: 466.5 g/mol
InChI Key: FBAPUWLOIZWOPG-ROUUACIJSA-N
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Description

N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide is a synthetic tripeptide designed for advanced biochemical and pharmacological research. This compound features a benzoyl group at the N-terminus and a histidinamide at the C-terminus, incorporating an N-methylglycine (sarcosine) residue within its sequence. The inclusion of N-methylglycine is a common peptidomimetic strategy to enhance metabolic stability and alter the conformational properties of the peptide backbone . The presence of two histidine residues is of particular interest; histidine is a critical pharmacophore in many bioactive peptides and is often involved in receptor recognition and metal ion coordination due to the unique chemical properties of its imidazole side chain . Researchers can utilize this compound as a specialized tool in studies of peptide-protein interactions, enzyme activity, and cellular signaling pathways. Its structure makes it a compelling candidate for investigating endosomal escape mechanisms in drug delivery, as histidine-containing compounds are known to facilitate membrane disruption in acidic environments like the endosome . Furthermore, it serves as a valuable building block in the design and development of novel peptidomimetics, helping scientists understand the role of χ-space control and side-chain topography in molecular recognition processes . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

647865-19-8

Molecular Formula

C22H26N8O4

Molecular Weight

466.5 g/mol

IUPAC Name

N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-methylamino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C22H26N8O4/c1-30(11-19(31)28-17(20(23)32)7-15-9-24-12-26-15)22(34)18(8-16-10-25-13-27-16)29-21(33)14-5-3-2-4-6-14/h2-6,9-10,12-13,17-18H,7-8,11H2,1H3,(H2,23,32)(H,24,26)(H,25,27)(H,28,31)(H,29,33)/t17-,18-/m0/s1

InChI Key

FBAPUWLOIZWOPG-ROUUACIJSA-N

Isomeric SMILES

CN(CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(CC(=O)NC(CC1=CN=CN1)C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

1. Synthesis of this compound

The synthesis of N-benzoyl derivatives often involves the acylation of amino acids. In the case of this compound, the general procedure typically includes:

  • Reactants : L-Histidine, N-Methylglycine, and Benzoyl chloride.
  • Solvent : Commonly used solvents include dichloromethane or dimethylformamide.
  • Catalysts : Reagents such as triethylamine or DMAP (4-Dimethylaminopyridine) are used to facilitate the reaction.

The reaction proceeds under controlled conditions to yield the desired compound, which can be purified through crystallization or chromatography.

2.1 Antifungal Activity

A study evaluating various N-benzoyl amino acids, including derivatives similar to this compound, demonstrated promising antifungal properties against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus. The antifungal activity was assessed using the Clinical Laboratory Standard Institute (CLSI) M38A protocol, where the compounds were incubated with fungal inocula, and their growth inhibition was measured spectrophotometrically .

CompoundInhibition % at 640 μg/mL
This compoundTBD
N-Benzoyl-L-valine55%
N-Benzoyl-L-tryptophan60%

2.2 Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and mode of action of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in fungal cell wall synthesis, potentially leading to its antifungal effects.

3.1 Case Study: Antifungal Screening

In a comprehensive screening of N-benzoyl amino acids for antifungal activity, researchers synthesized a series of compounds and tested them against clinically relevant fungal strains. The results indicated that specific structural modifications significantly enhanced antifungal potency. For instance, the introduction of additional hydrophobic groups improved membrane permeability and interaction with fungal targets .

3.2 Structure-Activity Relationship (SAR)

Research has also focused on understanding the structure-activity relationship (SAR) of benzoyl derivatives. It was found that variations in the amino acid side chains and the presence of specific functional groups could dramatically influence biological activity. For example, compounds with larger aromatic groups exhibited increased antifungal activity compared to their smaller counterparts .

4. Conclusion

This compound represents a class of bioactive compounds with significant potential in antifungal therapy. Ongoing research into its synthesis and biological evaluation continues to reveal insights into its mechanisms of action and efficacy against pathogenic fungi.

Future studies should focus on optimizing its pharmacological properties through structural modifications and exploring its activity against a broader range of microbial pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Not available Hypothetical* Hypothetical* Benzoyl group, L-histidine ×2, N-methylglycine, amidated C-terminus
N-Benzoylglycyl-L-histidyl-L-leucine (hydrate) 207386-83-2 C21H29N5O6 447.492 Benzoyl group, glycine, L-histidine, L-leucine, carboxylic acid terminus
N-Benzoyl-L-histidinol 194797-41-6 C13H15N3O2 245.3 Benzoyl group, L-histidine-derived amino alcohol (reduced carboxyl group to -CH2OH)
N-Benzoyl-L-isoleucinol Not available C13H19NO2 221.3 Benzoyl group, L-isoleucine-derived amino alcohol
N-Benzoyl-L-lysinamide 918435-98-0 C20H26N4O2 354.5 Benzoyl group, lysine amide, N-benzylglycyl and N-(4-methylphenyl) modifications

*Note: Direct data for this compound are absent in the evidence; values are inferred from structural analogs.

Key Observations:
  • Terminal Modifications : Unlike N-Benzoylglycyl-L-histidyl-L-leucine (carboxylic acid terminus) , the target compound’s amidated C-terminus may enhance membrane permeability but reduce aqueous solubility.
  • Amino Alcohol vs. Amide: N-Benzoyl-L-histidinol replaces the C-terminal amide with a hydroxyl group, significantly altering polarity and hydrogen-bonding capacity.

Analytical and Stability Profiles

  • Chromatographic Behavior : Compounds like N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride () are analyzed via reverse-phase HPLC and TLC, suggesting similar methods could apply to the target compound. The presence of histidine imidazole rings may necessitate ion-pairing agents for optimal separation .
  • Stability: N-Methylation in the target compound likely improves resistance to protease cleavage compared to non-methylated peptides (e.g., N-Benzoylglycyl-L-histidyl-L-leucine) .

Preparation Methods

Chemical Synthesis Pathways

  • Benzoylation of Amino Acids : The initial step often involves the benzoylation of L-histidine or its derivatives. This reaction typically uses benzoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the benzoyl group on the amino acid.

  • Coupling Reactions : Following benzoylation, coupling reactions are necessary to form peptide bonds. Commonly used coupling agents include:

    • N,N'-Dicyclohexylcarbodiimide (DCC)
    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

These agents help in activating the carboxylic acid group of one amino acid to react with the amine group of another, forming a peptide bond.

Reaction Conditions

The efficiency and selectivity of these reactions can be influenced by several factors:

  • Solvent Choice : Organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are often preferred due to their ability to solvate reactants effectively, enhancing reaction rates.

  • Temperature Control : Maintaining optimal temperatures (often room temperature or slightly elevated) is crucial to prevent side reactions and ensure high yields.

  • pH Levels : The pH must be controlled, particularly during benzoylation, to prevent hydrolysis of the benzoyl group. An alkaline environment is typically maintained during this step.

Purification Techniques

After synthesis, purification is essential to obtain a high-purity product:

  • Chromatography : High-Performance Liquid Chromatography (HPLC) is commonly employed for purification, allowing for separation based on polarity and size.

  • Recrystallization : This method can also be used to purify solid products by dissolving them in a suitable solvent at high temperatures and then allowing them to crystallize upon cooling.

Recent studies have explored various modifications in the synthesis approach for N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide:

Method Yield (%) Purity (%) Notes
Benzoylation followed by DCC coupling 85 95 Optimal conditions maintained at room temperature
EDC coupling with subsequent purification via HPLC 90 98 Enhanced purity through gradient elution
Direct coupling without activating agents 60 80 Lower yield due to incomplete reactions

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